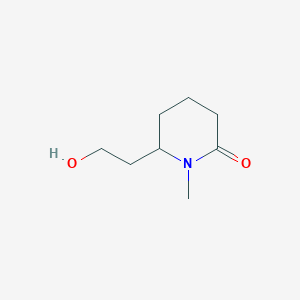

6-(2-Hydroxyethyl)-1-methylpiperidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

20845-31-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-1-methylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-9-7(5-6-10)3-2-4-8(9)11/h7,10H,2-6H2,1H3 |

InChI Key |

KEJMUJOHGMEZBU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CCCC1=O)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 2 Hydroxyethyl 1 Methylpiperidin 2 One

Strategies for the Construction of the 6-Substituted Piperidin-2-one Ring System

The formation of the six-membered lactam ring is a foundational step in the synthesis of 6-(2-hydroxyethyl)-1-methylpiperidin-2-one. Various methodologies have been developed to achieve this, each with its own set of advantages and limitations.

Lactamization and Cycloaddition Routes to Piperidin-2-one Formation

Lactamization, the intramolecular reaction of an amino acid or its derivative to form a cyclic amide, is a classical and widely used method for synthesizing piperidin-2-ones. This process typically involves the cyclization of a δ-amino carboxylic acid or a related precursor, often facilitated by heat or acid catalysis. youtube.com The starting materials for these reactions can be strategically chosen to already contain the desired substituents or can be functionalized after the ring is formed.

Cycloaddition reactions offer another powerful approach to constructing the piperidin-2-one skeleton. libretexts.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For instance, a [4+2] cycloaddition, or Diels-Alder reaction, can unite a diene with a dienophile to create a six-membered ring, which can then be further elaborated to the target lactam. acs.org Similarly, [2+3] cycloadditions can also be employed to generate highly functionalized piperidine (B6355638) precursors. tandfonline.com These methods provide a high degree of control over the stereochemistry of the resulting cyclic system.

| Reaction Type | Description | Key Features |

| Lactamization | Intramolecular cyclization of a δ-amino acid derivative. | Direct formation of the lactam ring. |

| [4+2] Cycloaddition | Reaction between a diene and a dienophile to form a six-membered ring. | High stereochemical control. |

| [2+3] Cycloaddition | Reaction leading to the formation of a five-membered ring which can be rearranged or further reacted to form a piperidine. | Access to highly functionalized piperidines. |

Ring-Closing Metathesis Approaches to Six-Membered Lactam Synthesis

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic compounds, including lactams. rsc.orgwikipedia.org This reaction utilizes a metal catalyst, typically containing ruthenium or molybdenum, to facilitate the intramolecular cyclization of a diene. rsc.orgwikipedia.org The key advantage of RCM lies in its high functional group tolerance and its ability to form rings of various sizes, including the six-membered ring of piperidin-2-one. benthamscience.comnih.gov The precursors for RCM are acyclic dienes that can be synthesized with the desired substituents in place, allowing for a convergent and efficient approach to the target molecule. nih.gov

Introduction and Functionalization of the 2-Hydroxyethyl Side Chain at the C-6 Position

The introduction of the 2-hydroxyethyl side chain at the C-6 position of the piperidin-2-one ring is a critical step that dictates the final structure of the molecule. This can be achieved through various strategies that allow for both regioselective and stereoselective control.

Regioselective Carbon-Carbon Bond Formation at Piperidin-2-one C-6

Achieving regioselective functionalization at the C-6 position of the piperidin-2-one ring is paramount. One common strategy involves the use of a pre-functionalized starting material where the side chain is already attached to the carbon that will become C-6. Alternatively, the piperidin-2-one ring can be formed first, followed by the selective introduction of the side chain. This often involves the generation of a nucleophilic or electrophilic center at the C-6 position. For instance, deprotonation at the α-position to the carbonyl group can generate an enolate, which can then react with an appropriate electrophile to install the desired side chain. vanderbilt.edu Palladium-catalyzed cross-coupling reactions are also powerful tools for regioselective C-C bond formation. rsc.org

Stereoselective Incorporation of the Hydroxyethyl (B10761427) Moiety

Controlling the stereochemistry at the C-6 position is often crucial for the biological activity of the final compound. Asymmetric synthesis strategies are employed to achieve the desired stereoisomer. This can involve the use of chiral auxiliaries, catalysts, or starting materials. rsc.orgnih.gov For example, an asymmetric version of the vinylogous Mannich reaction can be used to introduce a chiral center at the C-6 position early in the synthetic sequence. rsc.org Subsequent transformations can then be carried out to elaborate the side chain while preserving the stereochemical integrity of the C-6 position. The use of iridium-catalyzed allylic cyclization has also been shown to be effective in controlling the stereochemistry at this position. nih.gov

| Method | Description | Stereochemical Outcome |

| Asymmetric Vinylogous Mannich Reaction | A carbon-carbon bond-forming reaction that creates a new stereocenter. | High enantioselectivity can be achieved. rsc.org |

| Iridium-Catalyzed Allylic Cyclization | An intramolecular cyclization that can be controlled by chiral ligands. | Enantiomeric products can be accessed by using different enantiomers of the catalyst. nih.gov |

| Use of Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is created. |

Selective Protection and Deprotection Strategies for Hydroxyl Groups

The hydroxyl group of the 2-hydroxyethyl side chain is reactive and may interfere with subsequent chemical transformations. libretexts.org Therefore, it is often necessary to protect this functional group during the synthesis and then deprotect it at a later stage. cem.com A variety of protecting groups for alcohols are available, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers, and acetals. libretexts.orgacs.org The choice of protecting group depends on its stability to the reaction conditions that will be employed and the ease of its removal. For instance, silyl ethers are typically stable under a wide range of conditions but can be readily removed using fluoride (B91410) reagents. Benzyl ethers are robust but can be cleaved by hydrogenolysis. Selective deprotection is also a key consideration, especially if multiple protected hydroxyl groups are present in the molecule. researchgate.net

N-Methylation Strategies for the Piperidin-2-one Nitrogen Atom

The introduction of a methyl group onto the nitrogen atom of the piperidin-2-one ring is a critical step that significantly alters the molecule's properties. The primary methods to achieve this transformation are direct N-alkylation and reductive amination.

Direct N-alkylation of the parent lactam, 6-(2-hydroxyethyl)piperidin-2-one, is a common and effective method for N-methylation. This reaction typically involves the use of a methylating agent in the presence of a base. The choice of reagents is crucial to maximize the yield of the desired N-methylated product while minimizing potential side reactions, most notably O-alkylation of the terminal hydroxyl group.

Common methylating agents for this purpose include methyl iodide and dimethyl sulfate. The selection of the base is equally important; strong, non-nucleophilic bases like sodium hydride are often employed to deprotonate the lactam nitrogen, thereby generating a potent nucleophile for the subsequent alkylation step. The reaction is generally carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the reaction.

Table 1: Reagents and Conditions for Direct N-Alkylation

| Methylating Agent | Base | Solvent | Reference |

|---|---|---|---|

| Methyl Iodide | Sodium Hydride | THF | nih.gov |

| Dimethyl Sulfate | Potassium Carbonate | DMF | nih.gov |

Reductive amination offers a milder and often more versatile alternative for N-methylation. nih.govnih.govresearchgate.net This one-pot procedure involves the reaction of the corresponding amino alcohol (the ring-opened precursor of the lactam) with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ to the final N-methylated product. nih.govnih.govresearchgate.net

A key advantage of this approach is the avoidance of harsh bases and highly reactive alkylating agents. researchgate.net A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C). nih.gov The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. The process is initiated by the condensation of the amino alcohol with formaldehyde, followed by the addition of the reducing agent to complete the transformation. researchgate.net

Table 2: Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | Typical Catalyst | Reference |

|---|---|---|---|

| Sodium Borohydride | Methanol | - | researchgate.net |

| Catalytic Hydrogenation | Ethanol | Pd/C | nih.gov |

| Sodium Cyanoborohydride | Methanol | - | sjtu.edu.cn |

Asymmetric Synthesis of Enantiopure this compound and its Diastereoisomers

The stereocenter at the C6 position of the piperidin-2-one ring gives rise to two enantiomers of this compound. The synthesis of enantiomerically pure forms is crucial for investigating their distinct pharmacological profiles. Several asymmetric strategies have been developed to control the stereochemical outcome of the synthesis. nih.govresearchgate.net

Chiral auxiliary-mediated synthesis is a well-established method for inducing chirality. researchgate.net In this strategy, an achiral starting material is covalently attached to an enantiopure chiral auxiliary. The auxiliary then directs the stereochemistry of a subsequent bond-forming reaction, leading to a diastereomerically enriched product. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched molecule. For the synthesis of chiral piperidin-2-ones, chiral amines are frequently used as auxiliaries. researchgate.net

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Stereodetermining Step | Typical Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Hydrazone addition | >95% | researchgate.net |

| Chiral Evans Auxiliaries | Asymmetric alkylation | >98% |

Enantioselective catalysis provides a more efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govorganic-chemistry.orgmdpi.com Both organocatalysis and transition metal catalysis have been successfully applied to the asymmetric synthesis of piperidin-2-one derivatives. nih.govnih.gov

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has seen significant advancements. Proline and its derivatives are prominent organocatalysts that can activate substrates through the formation of chiral enamines or iminium ions, leading to highly enantioselective cyclization reactions. mdpi.com

Transition metal catalysis, employing chiral ligands coordinated to a metal center, is another powerful tool. nih.govorganic-chemistry.org Catalytic systems based on metals like copper, rhodium, and ruthenium, in combination with chiral ligands, can effect a range of enantioselective transformations, including cyclization and hydrogenation reactions, to produce chiral piperidines. nih.govnih.govorganic-chemistry.org

Table 4: Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Cu/(S, S)-Ph-BPE | Cyclizative aminoboration | up to 99% | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | [4+2] Cycloaddition | >90% | |

| Transition Metal Catalysis | Ru-TsDPEN | Asymmetric transfer hydrogenation | >95% | organic-chemistry.org |

When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective synthesis aims to control the relative stereochemistry between these centers. This can be achieved through either substrate control, where an existing stereocenter directs the formation of a new one, or reagent control, where the chirality of a reagent or catalyst dictates the stereochemical outcome. nih.gov

If a mixture of diastereomers is produced, they can be separated based on their differing physical properties. Chromatographic methods, such as column chromatography and preparative high-performance liquid chromatography (HPLC), are powerful techniques for the separation of diastereomers. Spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography, are then used to determine the relative and absolute configurations of the separated isomers. nih.gov

Enzymatic and Biocatalytic Approaches to Piperidinone Synthesis and Derivatization

The use of enzymes in the synthesis and modification of piperidinone structures represents a growing field of interest, offering high selectivity and mild reaction conditions.

Enzyme-Catalyzed Cyclization and Amide Bond Formation

The formation of the 6-membered lactam ring of this compound is a key synthetic step that can be addressed through biocatalysis. Enzymes, particularly those involved in peptide bond formation and cyclization, are valuable tools for such transformations. While the direct enzymatic synthesis of this specific compound is not widely documented, the principles of enzyme-catalyzed amide bond formation are well-established and applicable.

Advances in biocatalysis have identified several classes of enzymes capable of catalyzing the formation of lactams from suitable amino acid precursors. For instance, lipases and proteases, which typically catalyze the hydrolysis of amides and esters, can be used in reverse in low-water environments to facilitate amide bond synthesis. More sophisticated approaches may involve engineered enzymes or non-ribosomal peptide synthetase (NRPS) machinery, which are responsible for producing a vast array of complex peptidic natural products in microorganisms. The cyclization would proceed via an intramolecular condensation of a linear precursor, such as an N-methylated 5-amino-7-hydroxyheptanoic acid derivative.

Table 1: Enzyme Classes for Potential Lactam Ring Formation

| Enzyme Class | Catalytic Action | Potential Precursor | Reference |

|---|---|---|---|

| Lipases/Proteases | Reversible amide synthesis in non-aqueous media | N-methyl-5-amino-7-hydroxyheptanoic acid ester | |

| Acyl-CoA Synthetases & Ligases | Activation of carboxylates for subsequent amidation | N-methyl-5-amino-7-hydroxyheptanoic acid | |

| Engineered Amidase/Synthetase | Tailored substrate specificity for intramolecular cyclization | Linear N-methylated amino acid with a terminal hydroxyethyl group |

Bioreduction and Bio-oxidation Processes for Hydroxyethyl Functionality

The hydroxyethyl side chain of the title compound is a prime target for enzymatic modification. Biocatalytic oxidation and reduction reactions, mediated by oxidoreductases, allow for precise functional group interconversions.

Bio-oxidation: Cytochrome P450 monooxygenases and various alcohol dehydrogenases are capable of oxidizing the primary alcohol of the hydroxyethyl group. Depending on the enzyme and reaction conditions, this can yield either the corresponding aldehyde, 2-(1-methyl-6-oxopiperidin-2-yl)acetaldehyde, or the carboxylic acid, 2-(1-methyl-6-oxopiperidin-2-yl)acetic acid. Such enzymatic C-H oxidation is a powerful tool for introducing new functionality under mild conditions.

Bioreduction: While the existing side chain is already a hydroxyl group, one could envision a synthetic pathway where a precursor ketone, 6-(2-oxoethyl)-1-methylpiperidin-2-one, is reduced to the final alcohol. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly efficient and stereoselective catalysts for the reduction of ketones to alcohols, offering a route to enantiomerically pure products if a chiral center is generated.

Table 2: Potential Biocatalytic Transformations of the Hydroxyethyl Side Chain

| Transformation | Enzyme Class | Precursor/Substrate | Product | Reference |

|---|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH) / P450 Monooxygenase | This compound | 2-(1-Methyl-6-oxopiperidin-2-yl)acetaldehyde | |

| Oxidation | Aldehyde Dehydrogenase (ALDH) / P450 Monooxygenase | 2-(1-Methyl-6-oxopiperidin-2-yl)acetaldehyde | 2-(1-Methyl-6-oxopiperidin-2-yl)acetic acid |

Chemical Transformations and Derivatizations of this compound

The title compound possesses two key reactive sites: the hydroxyl group on the side chain and the lactam functionality within the piperidinone ring. These sites allow for a range of chemical transformations to produce a variety of derivatives.

Modification of the Hydroxyl Group (e.g., esterification, etherification)

The primary alcohol of the hydroxyethyl group can be readily modified using standard organic synthesis protocols.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids (Fisher esterification), acid anhydrides, or acyl chlorides. This reaction introduces an acyl group, forming compounds such as 2-(1-methyl-6-oxopiperidin-2-yl)ethyl acetate (B1210297) or other ester derivatives.

Etherification: Conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether, such as 6-(2-methoxyethyl)-1-methylpiperidin-2-one.

Table 3: Reagents for Modifying the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Class | Example Product |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Ester | 2-(1-Methyl-6-oxopiperidin-2-yl)ethyl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | Ester | 2-(1-Methyl-6-oxopiperidin-2-yl)ethyl benzoate |

| Etherification | Sodium Hydride, Methyl Iodide | Ether | 6-(2-Methoxyethyl)-1-methylpiperidin-2-one |

Oxidation Reactions at the Piperidin-2-one Ring

The piperidin-2-one ring itself is susceptible to oxidation at several positions. Oxidation can occur at the carbon atoms of the ring or at the tertiary nitrogen atom.

N-Oxidation: The tertiary nitrogen of the N-methyl group can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different chemical and physical properties and may serve as a prodrug in certain contexts.

Ring Carbon Oxidation: Oxidation of the carbon atoms within the piperidone ring, particularly those adjacent to the nitrogen or carbonyl group, can lead to more complex structures. For example, dehydrogenation reactions using reagents like mercury(II) acetate can introduce unsaturation or further carbonyl groups, potentially forming enaminones or imides.

Table 4: Oxidative Transformations of the Piperidin-2-one Moiety

| Oxidizing Agent | Site of Oxidation | Product Type |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / m-CPBA | Ring Nitrogen | N-Oxide |

| Mercury(II) Acetate-EDTA | Ring Carbons | Dehydrogenated piperidinone / Iminium intermediate |

Conversion to Other Piperidine Ring Systems

The lactam functionality serves as a versatile handle for converting the piperidin-2-one into other saturated piperidine systems. The most common transformation is the reduction of the amide group.

Reduction to Piperidines: The amide carbonyl can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction converts the lactam this compound into the corresponding fully saturated piperidine, (6-(2-hydroxyethyl)-1-methylpiperidin). This opens up access to a different class of compounds with distinct conformational and chemical properties.

Partial Reduction: It is also possible to reduce the carbonyl group to a hydroxyl group, which would result in a cyclic hemiaminal. However, these are often unstable and exist in equilibrium with the ring-opened amino-aldehyde.

Table 5: Conversion of the Piperidin-2-one Ring

| Reagent(s) | Transformation | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Complete amide reduction | 6-(2-Hydroxyethyl)-1-methylpiperidine | |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Complete amide reduction | 6-(2-Hydroxyethyl)-1-methylpiperidine |

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

The inquiry sought a detailed article on the advanced spectroscopic characterization of this compound, with a specific focus on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This would have included an in-depth analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), as well as precise molecular mass determination through techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

While information exists for structurally related compounds, the unique combination of a 1-methyl-2-piperidone ring substituted at the 6-position with a 2-hydroxyethyl group means that a direct application of data from similar molecules would be speculative and not meet the required standard of scientific accuracy for a detailed research article.

For context, searches were conducted for the target compound and its potential synonyms across various chemical and spectroscopic databases. The search results did yield data for related structures, including:

1-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one : This compound shares the 1-methyl-6-substituted piperidin-2-one core but has a different substituent at the 6-position and an additional group at the 2-position of the piperidine ring.

6-Methylpiperidin-2-one : This provides some general information on the piperidin-2-one ring system but lacks the N-methyl and 6-(2-hydroxyethyl) substituents.

1-Methyl-2-piperidone : Data for this compound offers insight into the N-methylated piperidone ring but without the crucial 6-position substituent.

N-(2-Hydroxyethyl)pyrrolidine and N-Piperidinoethanol : These compounds provide spectral information for the N-hydroxyethyl group but on different cyclic amine scaffolds.

The absence of specific published data for this compound suggests that the compound may be a novel chemical entity, a synthetic intermediate that has not been fully characterized in the literature, or that its characterization data resides in proprietary databases.

Without access to primary research articles or database entries containing the experimental NMR and MS data for this compound, it is not possible to generate the requested in-depth scientific article. Any attempt to do so would be based on theoretical predictions rather than empirical evidence, thereby failing to meet the requirements for a scientifically rigorous and factual report.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 2 Hydroxyethyl 1 Methylpiperidin 2 One

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one, the IR spectrum would exhibit characteristic absorption bands corresponding to its principal functional groups: the hydroxyl group (-OH), the tertiary amide (lactam) carbonyl group (C=O), and the carbon-nitrogen (C-N) and carbon-oxygen (C-O) single bonds.

The presence of a hydroxyl group is typically identified by a broad absorption band in the region of 3500-3200 cm⁻¹, which arises from the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. The carbonyl group of the lactam, a cyclic amide, is expected to show a strong, sharp absorption band in the range of 1680-1630 cm⁻¹. This region is characteristic of amide I bands, which are primarily due to the C=O stretching vibration.

The C-N stretching vibration of the tertiary amide is generally observed in the 1400-1000 cm⁻¹ region, though it can be coupled with other vibrations, making it less distinct. The C-O stretching vibration of the primary alcohol is typically found in the 1050-1000 cm⁻¹ range. The spectrum would also display C-H stretching vibrations from the aliphatic ring and ethyl chain at approximately 3000-2850 cm⁻¹.

A summary of the expected key IR absorption bands for this compound is presented in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| Hydroxyl (-OH) | 3500-3200 | O-H Stretch | Strong, Broad |

| Lactam Carbonyl (C=O) | 1680-1630 | C=O Stretch (Amide I) | Strong, Sharp |

| Aliphatic C-H | 3000-2850 | C-H Stretch | Medium-Strong |

| Carbon-Nitrogen (C-N) | 1400-1000 | C-N Stretch | Medium-Variable |

| Carbon-Oxygen (C-O) | 1050-1000 | C-O Stretch | Medium-Strong |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

As of the latest available data, there are no publicly accessible crystallographic reports for this compound in crystallographic databases. Therefore, a definitive experimental determination of its absolute configuration and solid-state conformation is not currently available in the public domain.

Should such data become available, the analysis would reveal the puckering of the piperidin-2-one ring, which typically adopts a chair or a twisted-chair conformation. The orientation of the 2-hydroxyethyl and methyl substituents on the ring would also be precisely determined. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and interactions with other molecules. The crystallographic data would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.

The table below outlines the type of structural parameters that would be obtained from an X-ray crystallography study of this compound.

| Structural Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell, defining the molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsional Angles | Describes the conformation of the molecule, including the puckering of the piperidin-2-one ring. |

| Intermolecular Interactions | Details on non-covalent interactions, such as hydrogen bonds, that stabilize the crystal packing. |

Computational Chemistry and Theoretical Investigations of 6 2 Hydroxyethyl 1 Methylpiperidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and equilibrium geometry of molecules. This method calculates the electron density of a system to determine its energy and other properties. For molecules in the piperidine (B6355638) class, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p), are employed to predict stable conformations and molecular properties. orientjchem.orgjksus.orgnih.govnih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For instance, a DFT study on 1-methyl-4-piperidone, a related compound, successfully optimized its structure and calculated its vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, DFT calculations on 1-Methyl 2,6-diphenyl piperidin-4-one were used to analyze its molecular structure and vibrational spectra. orientjchem.org These studies confirm that the piperidone ring typically adopts a chair conformation. For 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one, DFT would be used to find the preferred orientation of the hydroxyethyl (B10761427) substituent relative to the piperidinone ring.

The electronic properties derived from DFT, such as atomic charges and dipole moments, provide insight into the molecule's polarity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Parameters for Related Piperidone Compounds This table presents data from related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 1-Methyl-4-piperidone | B3LYP/6-311G** | Optimized Geometry | Chair Conformation | nih.gov |

| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | B3LYP/6–311++G(d,p) | Dipole Moment | 3.12 Debye | jksus.org |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them. The piperidine ring can exist in various conformations, most commonly the chair, boat, and twist-boat forms. asianpubs.orgias.ac.in

Studies on substituted piperidines have shown that the nature and position of substituents significantly influence the conformational equilibrium. For many 2,6-diarylpiperidin-4-ones, spectral analysis has confirmed that the molecules predominantly exist in a chair conformation with bulky substituents occupying equatorial positions to minimize steric hindrance. asianpubs.org However, the introduction of certain groups can lead to a preference for boat or twist-boat conformations. ias.ac.inrsc.org For N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov

Molecular dynamics (MD) simulations complement static conformational analysis by providing a view of the molecule's dynamic behavior over time. nih.gov MD simulations track the atomic motions of a molecule in a simulated environment (e.g., in water), offering insights into its flexibility, conformational transitions, and interactions with solvent molecules. For this compound, MD simulations could reveal the dynamic behavior of the hydroxyethyl side chain and its potential to form intramolecular hydrogen bonds, which could stabilize certain conformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding and predicting the reactive sites of a molecule. uni-muenchen.de An MEP map illustrates the electrostatic potential on a constant electron density surface, visually representing the charge distribution. libretexts.org Different colors are used to indicate regions of varying potential: red typically signifies regions of negative potential (rich in electrons and attractive to electrophiles), while blue indicates regions of positive potential (electron-poor and attractive to nucleophiles).

For piperidone derivatives, MEP analysis helps identify the most likely sites for electrophilic and nucleophilic attack. In studies of various bioactive piperidine derivatives, MEP maps have been used to explain differences in biological activity. researchgate.net For example, the negative potential is often concentrated around the carbonyl oxygen atom of the piperidone ring, making it a primary site for hydrogen bonding and electrophilic attack. jksus.orgresearchgate.net The area around the nitrogen-bound methyl group and the aliphatic ring protons would show positive potential. For this compound, the MEP map would be particularly useful for visualizing the electronegative character of the carbonyl oxygen and the hydroxyl oxygen, highlighting their roles as potential hydrogen bond acceptors.

Table 2: Illustrative MEP Regions in Piperidone-Related Structures This table describes expected MEP results based on studies of analogous compounds.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity | Reference |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor | jksus.orgresearchgate.net |

| Hydroxyl Oxygen (of side chain) | Negative (Red/Yellow) | Hydrogen bond acceptor/donor site | researchgate.net |

| Ring and Methyl Protons | Positive (Blue/Green) | Repulsive to electrophiles | researchgate.net |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic transitions. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

Table 3: Illustrative FMO Data for a Related Piperidone Derivative Data for 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, calculated at the B3LYP/6–311++G(d,p) level, is used as an example.

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| EHOMO | -6.95 | Energy of the highest occupied molecular orbital (electron-donating capability) | jksus.org |

| ELUMO | -1.58 | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) | jksus.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the biological potential of new, untested molecules. clinmedkaz.org

For piperidine derivatives, which exhibit a wide range of pharmacological activities, QSAR studies are instrumental in guiding the design of more potent analogues. nih.govajchem-a.com For example, QSAR models have been developed for piperine (B192125) analogs to predict their inhibitory activity against bacterial efflux pumps. researchgate.net These models might identify descriptors such as molecular weight, logP (lipophilicity), and specific electronic or surface area parameters as being critical for activity.

To develop a QSAR model for a series of compounds including this compound, one would first need experimental data on a specific biological activity (e.g., enzyme inhibition, receptor binding). Then, various molecular descriptors for each compound in the series would be calculated. Statistical methods are then used to build a model that quantitatively links these descriptors to the observed activity. Such a model could then be used to predict the activity of the title compound and guide the synthesis of new derivatives with potentially enhanced biological effects. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to evaluate the binding affinity of different poses. Successful docking studies on piperidone derivatives have been reported for various targets. For instance, analogues have been docked into the active site of the β5 subunit of the 20S proteasome to explore their potential as anticancer agents. nih.gov Other studies have used docking to investigate piperidone derivatives as inhibitors for Alzheimer's disease-related proteins. jksus.org

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking studies would likely show the hydroxyl group and the carbonyl oxygen acting as hydrogen bond donors or acceptors, while the piperidine ring and methyl group could engage in hydrophobic interactions within the binding pocket.

Theoretical Studies of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry can elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of the reaction pathway and the determination of activation energies, providing insights that are often difficult to obtain through experiments alone.

The synthesis of substituted piperidines and piperidinones can involve various reaction types, including cyclizations, alkylations, and multicomponent reactions. nih.govnih.govrsc.org For example, the synthesis of 2,6-disubstituted piperidines can be achieved via base-mediated epimerization, a process that could be modeled computationally to understand the relative stabilities of the cis and trans isomers and the transition state connecting them. nih.gov

While no specific theoretical studies on the synthesis mechanism of this compound were found, computational methods could be applied to investigate its formation. For example, if the synthesis involves the cyclization of a linear amino ester, DFT calculations could be used to model the transition state of the intramolecular lactamization step. This would provide information on the reaction's feasibility, stereoselectivity, and the influence of catalysts or reaction conditions.

Investigation of Biological Activities and Molecular Interactions of 6 2 Hydroxyethyl 1 Methylpiperidin 2 One

Cell-Based Assays for Cellular Pathway Modulation

Impact on Inflammatory Mediators and Pathways in Cellular Models

No studies were identified that specifically investigate the effect of 6-(2-hydroxyethyl)-1-methylpiperidin-2-one on inflammatory mediators or pathways in cellular models. While the parent compound, Mebhydrolin, is known for its antihistaminic properties, the independent activity of its metabolite in this context has not been documented in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Detailed structure-activity relationship studies for this compound are not available in the public domain.

Influence of Stereochemistry on Biological Activity and Molecular Recognition

There is no available research on how the stereochemistry of this compound influences its biological activity or molecular recognition.

Effect of Substituent Modifications on Pharmacological Profile

Information regarding the effect of modifying substituents on the pharmacological profile of this compound is not present in the scientific literature.

In Vivo Pre-clinical Research Models (Non-Human)

Efficacy Studies in Animal Models of Disease (e.g., neurodegenerative disorders, infections, cancer, amnesia)

No efficacy studies of this compound in animal models for neurodegenerative disorders, infections, cancer, or amnesia have been found. Research on the parent drug, Mebhydrolin, has explored its effects in models of type 2 diabetes, but this does not extend to its metabolite or the diseases specified.

Biomarker Analysis in Pre-clinical Studies

Without preclinical studies on the compound, there is consequently no data on biomarker analysis related to its efficacy or mechanism of action.

Mechanistic Elucidation of Biological Actions

A thorough understanding of a compound's mechanism of action is fundamental to its potential development as a therapeutic agent or research tool. This involves identifying the specific cellular components with which it interacts and the subsequent effects on signaling pathways.

Identification of Specific Molecular Targets and Signaling Pathways

No publicly available studies were identified that pinpoint specific molecular targets for this compound. Consequently, the signaling pathways that may be modulated by this compound are unknown. Research in this area would typically involve a range of biochemical and cellular assays to screen for interactions with known drug targets, such as enzymes, receptors, or ion channels.

Metabolic Studies and Biotransformation Pathways of 6 2 Hydroxyethyl 1 Methylpiperidin 2 One

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, S9 fractions)

The metabolic stability of a compound is a critical parameter evaluated during drug discovery and development, often using in vitro systems like liver microsomes or S9 fractions. These preparations contain a variety of drug-metabolizing enzymes. For instance, studies on various compounds utilize human liver microsomes to determine their metabolic turnover. nih.gov The stability of a compound is typically expressed as its half-life (t½) in the presence of these enzyme systems.

While specific data for 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one is not available, studies on other N-methylated compounds and piperidine-containing structures provide insights. For example, the N-methyl group in some molecules can influence metabolic stability. acs.org The presence of a hydroxyl group can also provide a site for rapid conjugation, potentially leading to lower metabolic stability. In vitro systems, such as those using mouse liver S9 fractions, have been effectively used to investigate and predict the in vivo metabolism of various substances. nih.gov

A hypothetical in vitro metabolic stability assessment for this compound could yield data similar to the following table, based on general principles of drug metabolism.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| Parameter | Value | Description |

| Incubation System | Human Liver Microsomes | A common in vitro model containing Phase I enzymes. |

| Compound Concentration | 1 µM | A typical concentration used in such assays. |

| Incubation Time | 0, 5, 15, 30, 60 min | Time points to measure the disappearance of the parent compound. |

| Hypothetical Half-life (t½) | Moderate (e.g., 30-60 min) | This would classify it as a compound with moderate clearance. |

| Intrinsic Clearance (CLint) | Moderate | The measure of the metabolic capacity of the liver for the compound. |

Identification of Potential Metabolites through Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying metabolites. High-resolution mass spectrometry can provide accurate mass measurements, which aids in the elucidation of elemental compositions of metabolites. nih.gov

For this compound, several metabolic transformations can be predicted, leading to a range of potential metabolites. These predictions are based on common metabolic pathways for similar chemical moieties.

Potential Phase I Metabolic Pathways:

N-Demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated compounds, often mediated by cytochrome P450 (CYP) enzymes. nih.gov This would result in the formation of 6-(2-Hydroxyethyl)piperidin-2-one.

Hydroxylation: Hydroxylation can occur at various positions on the piperidine (B6355638) ring or the ethyl side chain. Research on similar heterocyclic structures has shown that hydroxylation is a primary metabolic route. nih.gov

Oxidation of the Hydroxyethyl (B10761427) Side Chain: The primary alcohol of the 2-hydroxyethyl group can be oxidized to an aldehyde intermediate, which is then typically further oxidized to a carboxylic acid metabolite.

Ring Opening: Hydrolysis of the lactam (amide) bond in the piperidin-2-one ring would lead to an open-chain amino acid derivative.

Potential Phase II Metabolic Pathways:

Glucuronidation/Sulfation: The hydroxyl group of the parent compound or any hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate, respectively, to form more water-soluble metabolites that are more easily excreted. nih.gov

Table 2: Potential Metabolites of this compound Identified by Mass Spectrometry

| Metabolite | Proposed Biotransformation | Expected Mass Shift (from parent) |

| M1: 6-(2-Hydroxyethyl)piperidin-2-one | N-Demethylation | -14 Da |

| M2: Hydroxylated derivative | Hydroxylation | +16 Da |

| M3: Carboxylic acid derivative | Oxidation of hydroxyethyl group | +14 Da |

| M4: N-demethylated, hydroxylated derivative | N-Demethylation and Hydroxylation | +2 Da |

| M5: Glucuronide conjugate | Glucuronidation of hydroxyl group | +176 Da |

| M6: Sulfate conjugate | Sulfation of hydroxyl group | +80 Da |

Enzymatic and Non-Enzymatic Degradation Mechanisms

The biotransformation of this compound is expected to be primarily driven by enzymatic reactions. Cytochrome P450 enzymes are key players in the metabolism of many xenobiotics and are likely involved in the oxidative metabolism of this compound, including N-demethylation and hydroxylation. nih.govnih.gov The specific CYP isozymes involved would need to be determined through in vitro studies with recombinant human CYP enzymes.

In addition to CYPs, other enzyme families could play a role. For instance, alcohol dehydrogenases and aldehyde dehydrogenases would be responsible for the oxidation of the 2-hydroxyethyl side chain. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would catalyze the conjugation reactions.

Non-enzymatic degradation is generally less significant under physiological conditions but can occur under specific pH or temperature conditions. For this compound, the lactam ring could be susceptible to hydrolysis at extreme pH, but this is unlikely to be a major route of elimination in the body.

Influence of Structural Features on Metabolic Fate

The metabolic fate of this compound is intricately linked to its structural features.

N-Methyl Group: The presence of the N-methyl group can influence the compound's lipophilicity and its interaction with metabolic enzymes. N-demethylation is a common detoxification pathway, but in some cases, it can also lead to the formation of active metabolites. nih.govacs.org

Piperidin-2-one Ring: This lactam structure is relatively stable but can be a site for hydroxylation. Modifications to the piperidine ring, such as the introduction of methyl groups, have been shown to alter the conformation and, consequently, the biological activity and metabolic profile of related compounds. acs.org The substitution pattern on the ring is a critical determinant of its interaction with enzyme active sites. mdpi.com

2-Hydroxyethyl Side Chain: This side chain introduces a primary alcohol, which is a key site for both Phase I (oxidation) and Phase II (conjugation) metabolism. This functional group increases the hydrophilicity of the molecule, which may facilitate its excretion. The metabolism of other compounds with a 2-hydroxyethyl group has been studied, highlighting the importance of this moiety in their biotransformation. nih.gov

Stereochemistry: If the carbon at the 6-position of the piperidine ring is a chiral center, the different enantiomers could exhibit distinct metabolic profiles. Stereochemistry can significantly influence the rate and pathway of metabolism due to the specific three-dimensional requirements of enzyme active sites.

Emerging Research Frontiers and Future Perspectives for 6 2 Hydroxyethyl 1 Methylpiperidin 2 One

Development of Novel and Efficient Synthetic Strategies for Complex Analogs

The core structure of 6-(2-hydroxyethyl)-1-methylpiperidin-2-one serves as a scaffold for the development of more complex analogs with potentially enhanced efficacy or novel biological activities. Modern synthetic chemistry is moving beyond traditional methods to embrace more efficient and versatile strategies. Recent advances in catalysis and reaction design are particularly relevant. For instance, methods like nickel-catalyzed cyclization of 1,7-ene-dienes and photochemical [2+2] intramolecular cycloadditions are being used to create bicyclic piperidinones. nih.gov These resulting moieties can be readily converted into diverse piperidine (B6355638) structures. nih.gov

Furthermore, radical-mediated amine cyclization, using catalysts such as cobalt(II), presents another innovative route for producing various piperidines. nih.gov While challenges like the formation of by-products exist, these methods offer new pathways to previously inaccessible molecular architectures. nih.gov The asymmetric synthesis of related piperidinone intermediates, which is crucial for producing stereospecific drugs, has also seen significant progress. For example, the alkylation of N-protected piperidin-2-ones can be controlled to produce a single diastereomer with a high yield, a critical step for creating pharmacologically distinct analogs. researchgate.net

The development of these synthetic routes is paramount, as even minor structural modifications can lead to significant changes in a compound's pharmacokinetic and pharmacodynamic properties. The ability to efficiently generate a library of complex analogs is the first step toward discovering next-generation therapeutic agents.

| Synthetic Strategy | Catalyst/Reagent | Key Feature | Potential Application |

| Photochemical [2+2] Cycloaddition | - | Forms bicyclic piperidinones from dienes | Synthesis of key intermediates for complex drugs. nih.gov |

| Radical-Mediated Cyclization | Cobalt(II) | Effective for various piperidines and pyrrolidones | Production of diverse heterocyclic compounds. nih.gov |

| Asymmetric Alkylation | s-BuLi | High diastereomeric excess for chiral centers | Creation of single-isomer pharmaceutical intermediates. researchgate.net |

| C-H Functionalization/Cyclization | Chiral Magnesium Biphosphate | Creates substituted tricyclic systems with high stereoselectivity | Synthesis of complex, multi-ring piperidine structures. nih.gov |

Application of Advanced High-Throughput Screening Methodologies for New Biological Activities

Once a diverse library of analogs is synthesized, the challenge lies in efficiently testing them for biological activity. High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of thousands of compounds against specific biological targets. Instead of relying solely on traditional, labor-intensive assays, automated HTS platforms can quickly identify "hits"—compounds that exhibit a desired biological effect.

For piperidinone derivatives, HTS can be employed to screen for a wide range of activities beyond their initially presumed function. For example, a library of such compounds could be tested against a panel of G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in various diseases. A notable example of HTS innovation involves using genetically engineered zebrafish embryos, where specific cell types (like pancreatic beta cells) are made to fluoresce. drugtargetreview.com Automated microscopy and computer programs can then monitor changes in fluorescence across thousands of embryos treated with different compounds, rapidly identifying molecules that affect cell proliferation or function. drugtargetreview.com This methodology could be adapted to screen for compounds affecting neuronal development or regeneration, areas of high interest for piperidinone derivatives.

Fluorescence polarization-based assays are another powerful HTS technique used to evaluate the binding of compounds to target proteins, such as the nuclear receptor PPARγ. nih.gov This method was successfully used to screen piperine (B192125) derivatives, identifying potent agonists from a synthesized library. nih.gov Such an approach could rapidly identify new biological targets for this compound and its analogs, uncovering previously unknown therapeutic potential.

Exploration of New Therapeutic Areas for Piperidinone Derivatives

The piperidine and piperidinone moieties are privileged structures in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system (CNS). nih.govresearchgate.net These disorders, which include neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as psychiatric conditions like depression and anxiety, represent a significant area of unmet medical need. sandoz.commdpi.com

Derivatives of piperidine are known to be effective in treating schizophrenia, and many act as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netnih.gov The structural features of these compounds often allow them to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. researchgate.net Research into new piperidinone analogs could expand their application to other CNS disorders. For example, enhancing the ability of these compounds to penetrate the CNS could make them candidates for treating brain metastases. nih.gov

Furthermore, the piperidinone derivative EF24 has shown potential anticancer activity by inhibiting IKKb, a key factor in chronic inflammation associated with some carcinomas. nih.gov This highlights the possibility of repurposing piperidinone scaffolds for oncology. By exploring targets related to neuroinflammation, a process increasingly linked to both neurodegenerative diseases and cancer, new therapeutic avenues for compounds like this compound may be uncovered.

| Therapeutic Area | Potential Disease Target | Rationale / Related Findings |

| Neurodegeneration | Alzheimer's Disease, Parkinson's Disease | Piperidine derivatives are part of drugs used for Alzheimer's treatment (e.g., Donepezil). nih.gov New analogs could offer neuroprotective effects. mdpi.com |

| Psychiatric Disorders | Depression, Anxiety, Schizophrenia | Many approved antipsychotic and antidepressant drugs contain a piperazine (B1678402) or piperidine ring. researchgate.netnih.gov |

| Oncology | Lung, Breast, Ovarian Cancer | The piperidinone derivative EF24 shows potential activity against several cancers by inhibiting inflammatory pathways. nih.gov |

| Metabolic Disease | Type II Diabetes | Piperine derivatives have been identified as potential agonists for PPARγ, a key target in diabetes treatment. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically accelerating the identification and optimization of lead compounds. africansciencegroup.comijirt.org These computational tools can analyze vast datasets of chemical structures and biological activity to predict the properties of novel molecules, saving significant time and resources compared to traditional screening methods. nih.govmednexus.org

For this compound and its analogs, AI can be applied in several key areas. First, ML models can be trained to predict a compound's efficacy, toxicity, and pharmacokinetic profile based on its molecular structure. africansciencegroup.com This allows researchers to prioritize the synthesis of only the most promising candidates. Second, generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules (de novo drug design) that are optimized for a specific biological target and desired safety profile. nih.gov This moves beyond simple modification of an existing scaffold to the creation of truly novel chemical entities.

Advanced Methodologies for Structural and Mechanistic Investigations

A deep understanding of how a drug molecule interacts with its biological target at an atomic level is crucial for rational drug design. Advanced analytical techniques are providing unprecedented insights into these interactions, paving the way for more precise compound optimization.

While specific structural data for this compound is not widely published, the methodologies available for its investigation are well-established. Single-crystal X-ray analysis, for instance, has been used to determine the absolute configuration of related chiral piperidinone derivatives, which is essential for understanding stereospecific interactions with biological targets. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the three-dimensional structure of molecules in solution and for studying their binding to proteins.

To understand the mechanism of action, researchers can use techniques like molecular docking. These computational simulations predict how a ligand, such as a piperidinone derivative, fits into the binding site of a target protein. nih.gov For example, docking studies have helped to show how certain piperine derivatives interact with the active site of the PPARγ protein, corroborating in vitro screening results. nih.gov By combining these advanced structural and computational methods, researchers can build a detailed picture of the structure-activity relationship (SAR) of this compound and its analogs, guiding future efforts to design more potent and selective medicines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(2-Hydroxyethyl)-1-methylpiperidin-2-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, introducing the hydroxyethyl group via alkylation of 1-methylpiperidin-2-one using ethylene oxide or a protected glycol derivative under basic conditions (e.g., NaH in THF). Purification is achieved through column chromatography, and purity is confirmed via HPLC (≥95%) .

- Key Considerations : Optimize reaction temperature (40–60°C) to minimize side products. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers ensure the structural integrity and purity of this compound post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., hydroxyethyl proton signals at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 186).

- X-ray Crystallography : Resolve crystal structures using SHELX programs for absolute configuration verification .

- HPLC : Monitor purity with a C18 column and UV detection at 210 nm .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?

- Experimental Design :

- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to identify phase I/II metabolites.

- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .

- Data Interpretation : Compare fragmentation patterns with synthetic standards to resolve structural ambiguities.

Q. How can computational chemistry approaches predict the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against receptors (e.g., GPCRs, kinases). Prioritize targets with binding energies ≤ −8 kcal/mol.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- Validation : Cross-reference predictions with experimental binding assays (e.g., SPR or ITC).

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Resolution Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.